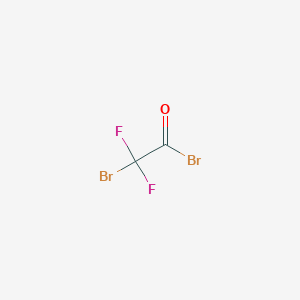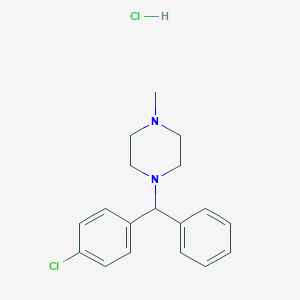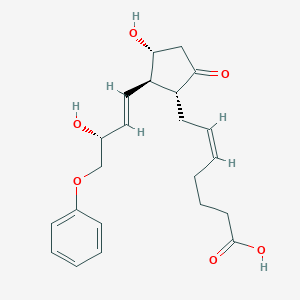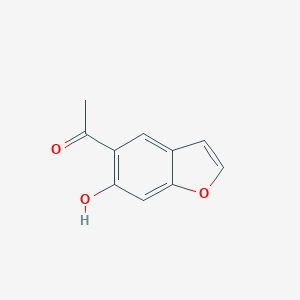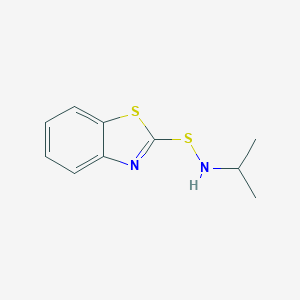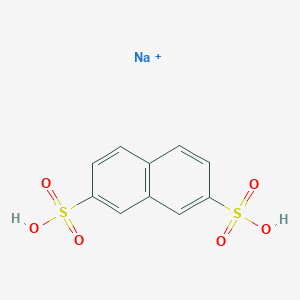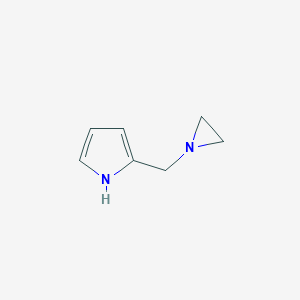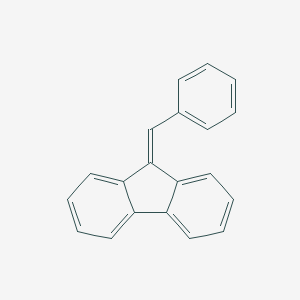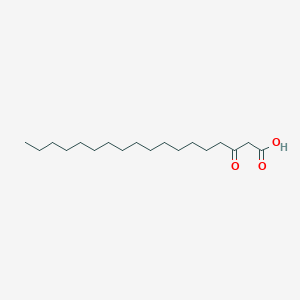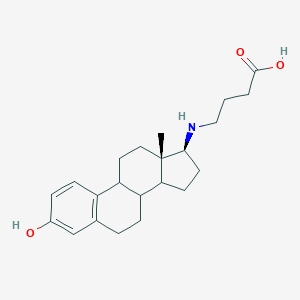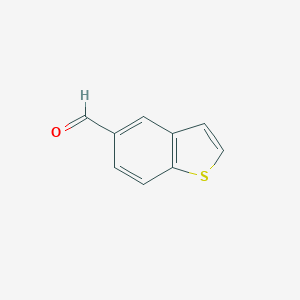
クエン酸マンガン
概要
説明
クエン酸マンガンは、マンガンとクエン酸を組み合わせた化合物です。それは、様々な生物学的機能に不可欠な必須ミネラルであるマンガンの補給源です。 クエン酸マンガンは、マンガン欠乏症に対処するためにしばしば食事補助食品に使用され、酵素活性化、骨形成、および抗酸化機能における役割で知られています .
科学的研究の応用
クエン酸マンガンは、いくつかの科学研究における応用があります。
化学: 様々な化学反応における試薬として、および他のマンガン化合物を合成するための前駆体として使用されます。
生物学: 酵素活性化における役割と、様々な生物学的プロセスの補因子としての役割が研究されています。
医学: マンガン欠乏症に対処するための食事補助食品での使用など、潜在的な治療効果が調査されています。
作用機序
クエン酸マンガンは、主に様々な酵素の補因子としての役割を通じてその効果を発揮します。それは、アミノ酸、コレステロール、グルコース、および炭水化物の代謝に関与する酵素反応に関与しています。クエン酸マンガンはまた、活性酸素種の中和を助ける酵素であるマンガンスーパーオキシドジスムターゼを活性化することにより、抗酸化防御にも役割を果たします。 関与する分子標的と経路には、アルギナーゼやピルビン酸カルボキシラーゼなどの酵素が含まれます .
類似の化合物との比較
類似の化合物
クエン酸マグネシウム: 構造は類似していますが、マンガンではなくマグネシウムが含まれています。緩下剤や食事補助食品として使用されます。
クエン酸カルシウム: カルシウムを含んでおり、カルシウム欠乏症に対処し、骨の健康をサポートするために使用されます。
クエン酸亜鉛: 亜鉛を含んでおり、免疫サポートと酵素活性化のための食事補助食品に使用されます .
独自性
クエン酸マンガンは、マンガン依存性酵素の活性化における特定の役割と、様々な代謝プロセスへの関与によって独自です。 他のクエン酸化合物とは異なり、クエン酸マンガンはマンガン欠乏症を特異的に対処し、マンガンスーパーオキシドジスムターゼの活性化など、マンガンに特有の機能をサポートします .
生化学分析
Biochemical Properties
Manganese citrate plays a significant role in biochemical reactions. When exposed to an acidic environment, the manganese ions are released and able to interact with enzymes and other proteins, allowing them to catalyze biochemical reactions .
Cellular Effects
It is known that manganese ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Manganese citrate exerts its effects at the molecular level through its manganese ions. These ions can bind to biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Manganese citrate can improve base-calling accuracy in DNA sequencing reactions .
Metabolic Pathways
Manganese citrate is involved in several metabolic pathways. The manganese ions can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
クエン酸マンガンは、塩化マンガンや硫酸マンガンなどのマンガン塩とクエン酸を反応させることで合成できます。この反応は通常、マンガンイオンがクエン酸と反応してクエン酸マンガンを形成する水溶液中で起こります。 反応条件は、反応を促進し、反応物の完全な溶解を保証するために、溶液を加熱することがよくあります .
工業生産方法
クエン酸マンガンの工業生産は、同様の合成経路を使用しますが、より大規模に行われます。このプロセスには、製品を精製し、高いイオン化と溶解度を確保するための追加のステップが含まれる場合があります。 1つの方法は、クエン酸無水物とマンガン塩の混合物を調製し、その後、制御された加熱と撹拌を行って、高いイオン化を有するクエン酸マンガンを生成し、水に容易に溶解し、より生体利用可能にします .
化学反応の分析
反応の種類
クエン酸マンガンは、以下を含む様々な化学反応を起こします。
酸化: クエン酸マンガン中のマンガンは、酸化マンガン(IV)などのより高い酸化状態に酸化される可能性があります。
還元: クエン酸マンガンは、マンガン(II)イオンなどのより低い酸化状態に還元される可能性があります。
一般的な試薬と条件
酸化: 塩基性溶液中の過酸化水素は、マンガン(II)をマンガン(IV)に酸化し、二酸化マンガンを形成します。
還元: ビスマス酸ナトリウムなどの還元剤は、マンガン(IV)をマンガン(II)に還元できます。
生成される主要な製品
酸化: 二酸化マンガン(MnO₂)
還元: マンガン(II)イオン(Mn²⁺)
置換: 様々な配位子を持つ様々なマンガン錯体.
類似化合物との比較
Similar Compounds
Magnesium citrate: Similar in structure but contains magnesium instead of manganese. Used as a laxative and dietary supplement.
Calcium citrate: Contains calcium and is used to address calcium deficiencies and support bone health.
Zinc citrate: Contains zinc and is used in dietary supplements for immune support and enzyme activation .
Uniqueness
Manganese citrate is unique due to its specific role in activating manganese-dependent enzymes and its involvement in various metabolic processes. Unlike other citrate compounds, manganese citrate specifically addresses manganese deficiencies and supports functions that are unique to manganese, such as the activation of manganese superoxide dismutase .
特性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVRWNUUOUXDFH-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mn+2].[Mn+2].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Mn3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047496 | |
| Record name | Manganese citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Hawley] | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water in presence of sodium citrate | |
| Record name | MANGANESE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
10060-26-1, 10024-66-5, 5968-88-7 | |
| Record name | Manganese citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimanganese dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citric acid, manganese salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74NE0422XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula and weight of manganese citrate can vary depending on the oxidation state of manganese and the degree of hydration. For instance, the mononuclear manganese(II) citrate complex (NH4)4[MnII(C6H5O7)2] (1) has a molecular weight of 545.27 g/mol. []
A: Various spectroscopic techniques are employed to characterize manganese citrate, including UV/visible, electron paramagnetic resonance (EPR), Fourier-transform infrared (FTIR), and magnetic susceptibility measurements. [] These techniques provide valuable insights into the oxidation state of manganese, the coordination environment, and the magnetic properties of the complex.
A: The stability of manganese citrate can be influenced by factors such as pH, temperature, and the presence of other ions. Research indicates that manganese citrate solutions can form precipitates over time, particularly under alkaline conditions. []
A: Manganese citrate has been investigated for its potential catalytic activity in various reactions. For example, it has been explored as a precursor for synthesizing manganese oxide nanoparticles, which are of interest for their catalytic, magnetic, and electrochemical properties. []
ANone: The dissolution rate and solubility of manganese citrate can be affected by factors such as pH, temperature, particle size, and the presence of other excipients or additives.
A: Manganese is an essential trace element for humans and plays a crucial role in various physiological processes. Citrate, as a naturally occurring molecule in the citric acid cycle, can form complexes with manganese. This complexation can influence the bioavailability and transport of manganese within biological systems. []
A: While manganese is essential, excessive exposure to manganese can be toxic. [] The toxicological profile of manganese citrate would depend on factors such as dose, route of exposure, and individual susceptibility.
A: Research has demonstrated that the addition of manganese citrate to DNA sequencing reactions using rhodamine-based fluorescent dye-terminators can enhance base-calling accuracy. [] Manganese citrate improves the uniformity of electropherogram profiles, leading to more accurate determination of DNA sequences.
A: Studies have investigated the influence of manganese citrate on the growth and polysaccharide production of the medicinal mushroom Trametes versicolor. Results indicate that the addition of manganese citrate to the growth medium can affect the yield of biomass and the production of exo- and endopolysaccharides. [, , ] The specific effects, such as increased biomass or altered polysaccharide ratios, can vary depending on the concentration of manganese citrate and the composition of the growth medium.
ANone: Common analytical methods used to characterize and quantify manganese citrate include:
- Elemental analysis: Determining the percentage composition of carbon, hydrogen, nitrogen, and manganese. []
- Spectroscopic techniques: As mentioned earlier, techniques like UV/Vis, EPR, and FTIR are used to analyze the structure and properties of the complex. []
- Chromatographic methods: High-performance liquid chromatography (HPLC) can be used to separate and quantify manganese citrate in mixtures. []
- X-ray crystallography: Provides detailed information about the three-dimensional structure of crystalline manganese citrate complexes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


